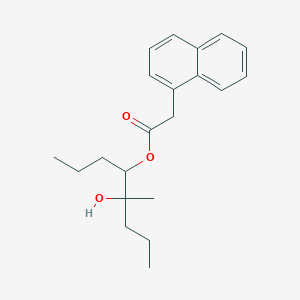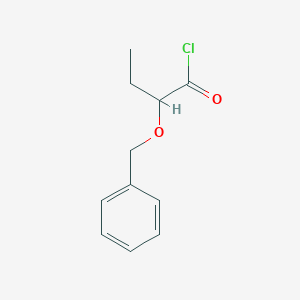
3,5-Dibutyl-1,2,4-trithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibutyl-1,2,4-trithiolane is an organic compound belonging to the class of trithiolanes. Trithiolanes are cyclic sulfur compounds containing three sulfur atoms and one or more carbon atoms in a ring structure. This compound is characterized by its unique structure, which includes two butyl groups attached to the 3rd and 5th positions of the trithiolane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibutyl-1,2,4-trithiolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,4-dibromobutane with sodium sulfide to form the corresponding dithiol, which then undergoes cyclization in the presence of a suitable oxidizing agent to form the trithiolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
3,5-Dibutyl-1,2,4-trithiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the trithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学的研究の応用
3,5-Dibutyl-1,2,4-trithiolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of sulfur metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It is used in the development of new materials, including polymers and coatings, due to its sulfur content and reactivity.
作用機序
The mechanism by which 3,5-Dibutyl-1,2,4-trithiolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the trithiolane ring can form bonds with metal ions or other nucleophilic sites, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1,2,4-trithiolane: Similar structure but with methyl groups instead of butyl groups.
3,5-Diethyl-1,2,4-trithiolane: Contains ethyl groups instead of butyl groups.
3,5-Dipropyl-1,2,4-trithiolane: Contains propyl groups instead of butyl groups.
Uniqueness
3,5-Dibutyl-1,2,4-trithiolane is unique due to the presence of butyl groups, which influence its physical and chemical properties, such as solubility and reactivity. These differences make it suitable for specific applications where other trithiolanes may not be as effective.
特性
CAS番号 |
163268-50-6 |
|---|---|
分子式 |
C10H20S3 |
分子量 |
236.5 g/mol |
IUPAC名 |
3,5-dibutyl-1,2,4-trithiolane |
InChI |
InChI=1S/C10H20S3/c1-3-5-7-9-11-10(13-12-9)8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChIキー |
UIWXUNQMNBYBPE-UHFFFAOYSA-N |
正規SMILES |
CCCCC1SC(SS1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


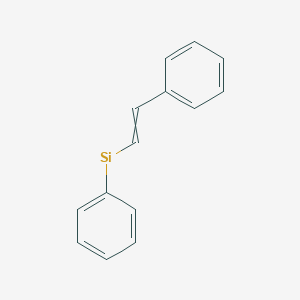
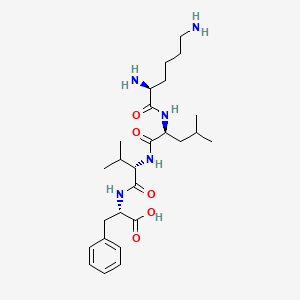

![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)

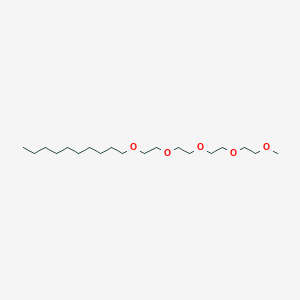
![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
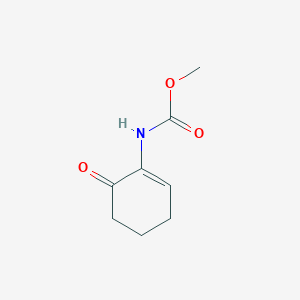

![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
